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Compound of Interest

Compound Name: Saxagliptin Hydrate

Cat. No.: B612269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology studies

conducted on saxagliptin hydrate, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The information

is compiled from regulatory submissions and published literature to support researchers,

scientists, and drug development professionals in understanding the nonclinical safety profile of

this important therapeutic agent.

Executive Summary
Saxagliptin has been extensively evaluated in a battery of preclinical toxicology studies

designed to assess its safety profile. These studies were conducted in accordance with

international regulatory guidelines. The preclinical program for saxagliptin included single-dose

and repeat-dose toxicity studies in various species, as well as dedicated assessments of its

potential for carcinogenicity, genotoxicity, reproductive and developmental toxicity, and adverse

effects on vital organ systems (safety pharmacology).

Overall, the preclinical data support a favorable safety profile for saxagliptin. The observed

toxicities in animals generally occurred at exposures significantly higher than those achieved at

the maximum recommended human dose (MRHD) of 5 mg/day. No evidence of carcinogenicity

or genotoxicity was found. Developmental toxicity was observed in rats, but only at doses that

also produced maternal toxicity.
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Mechanism of Action
Saxagliptin is a selective and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.

[1][2][3] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-

like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting

DPP-4, saxagliptin increases the levels of active incretins, which in turn potentiate glucose-

dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from

pancreatic α-cells.[2][3][4] This ultimately leads to improved glycemic control.
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Figure 1: Saxagliptin's Mechanism of Action via DPP-4 Inhibition.

General Toxicity Studies
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Repeat-dose toxicity studies were conducted in mice, rats, dogs, and cynomolgus monkeys to

evaluate the potential target organs of toxicity and to establish a no-observed-adverse-effect

level (NOAEL).

Study in Rats (Up to 6 months)
Experimental Protocol: Groups of Sprague-Dawley rats were administered saxagliptin orally via

gavage once daily for up to 6 months. The standard toxicological parameters were monitored,

including clinical signs, body weight, food consumption, hematology, clinical chemistry,

urinalysis, and organ weights. A full histopathological examination was performed at the end of

the study.

Table 1: Summary of Repeat-Dose Toxicity Findings in Rats

Dose Level (mg/kg/day)
Exposure Multiple (vs. 5
mg MRHD)

Key Findings

25 ~50x
No adverse effects
observed (NOAEL).

75
~355x (males), ~2217x

(females)

Minimal and reversible splenic

lymphoid proliferation.

150 -
Multi-organ

lymphoid/monocytic infiltration.

| 300 | - | Dose-dependent toxicity. |

Data compiled from FDA pharmacology review documents.

Study in Dogs (Up to 9 months)
Experimental Protocol: Beagle dogs were administered saxagliptin orally once daily for up to 9

months. Endpoints evaluated were similar to the rat studies, with the addition of cardiovascular

monitoring (ECG).

Table 2: Summary of Repeat-Dose Toxicity Findings in Dogs
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Dose Level (mg/kg/day)
Exposure Multiple (vs. 5
mg MRHD)

Key Findings

2.5 -
No adverse effects
observed.

| 10 | - | Erosive lesions on the paws at higher exposures. |

Data compiled from FDA pharmacology review documents.

Study in Cynomolgus Monkeys (Up to 1 year)
Experimental Protocol: Cynomolgus monkeys were administered saxagliptin orally once daily

for up to 1 year. In addition to standard toxicological parameters, particular attention was paid

to dermal observations.

Table 3: Summary of Repeat-Dose Toxicity Findings in Cynomolgus Monkeys

Dose Level (mg/kg/day)
Exposure Multiple (vs. 5
mg MRHD)

Key Findings

0.3 1-3x
No adverse skin changes
observed.

1 ~20x

Reversible adverse skin

changes in the extremities

(scabs and/or ulceration of tail,

digits, scrotum, and/or nose).

| 3 | >20x | Irreversible and necrotizing skin lesions at higher exposures. |

Data compiled from FDA pharmacology review documents and product labels.

Safety Pharmacology
Safety pharmacology studies were conducted to evaluate the potential effects of saxagliptin on

vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
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Experimental Protocol: The core battery of safety pharmacology studies was conducted in

conscious animals. Cardiovascular effects were assessed in telemetered dogs, evaluating

blood pressure, heart rate, and ECG parameters. Respiratory function was evaluated in rats

using whole-body plethysmography. Central nervous system effects were assessed through a

functional observational battery in rats.

Table 4: Summary of Safety Pharmacology Findings

System Species Key Findings

Cardiovascular Dog

No clinically relevant
effects on blood pressure,
heart rate, or ECG
intervals at exposures well
above the therapeutic
range.

Respiratory Rat
No adverse effects on

respiratory rate or tidal volume.

| Central Nervous | Rat | No effects on behavior, motor activity, or other neurological

parameters. |

In vitro studies showed that neither saxagliptin nor its active metabolite inhibited the hERG

potassium channel, which is a key indicator for the potential to cause cardiac arrhythmias.[4]

Genotoxicity
A comprehensive battery of in vitro and in vivo studies was conducted to assess the genotoxic

potential of saxagliptin.

Experimental Protocol: The standard battery of genotoxicity tests included:

Ames test (in vitro): To assess the potential for gene mutations in bacteria.

Chromosomal aberration assay (in vitro): To evaluate the potential to induce structural

chromosomal damage in mammalian cells (human lymphocytes).
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In vivo micronucleus test (in vivo): To assess the potential for chromosomal damage in the

bone marrow of rodents.

Table 5: Summary of Genotoxicity Studies

Assay System Result

Ames Test S. typhimurium, E. coli Negative

Chromosomal Aberration Human Lymphocytes Negative

| Micronucleus Test | Rat Bone Marrow | Negative |

The results of these studies consistently demonstrated that saxagliptin is not genotoxic.[1]

Carcinogenicity
Long-term carcinogenicity studies were conducted in mice and rats to evaluate the tumorigenic

potential of saxagliptin.

Two-Year Study in Mice
Experimental Protocol: CD-1 mice were administered saxagliptin by oral gavage at doses of 50,

250, and 600 mg/kg/day for two years.

Table 6: Summary of Carcinogenicity Findings in Mice

Dose Level (mg/kg/day)
Exposure Multiple (vs. 5
mg MRHD)

Key Findings

50
~870x (males), ~1165x
(females)

No drug-related increase
in tumor incidence.[4]

250 -
No drug-related increase in

tumor incidence.[4]

| 600 | - | No drug-related increase in tumor incidence.[4] |
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Data compiled from FDA pharmacology review documents.[4]

Two-Year Study in Rats
Experimental Protocol: Sprague-Dawley rats were administered saxagliptin by oral gavage at

doses of 25, 75, 150, and 300 mg/kg/day for two years.

Table 7: Summary of Carcinogenicity Findings in Rats

Dose Level (mg/kg/day)
Exposure Multiple (vs. 5
mg MRHD)

Key Findings

25
~355x (males), ~2217x
(females)

No drug-related increase
in tumor incidence.[4]

75 -
No drug-related increase in

tumor incidence.[4]

150 -
No drug-related increase in

tumor incidence.[4]

| 300 | - | No drug-related increase in tumor incidence.[4] |

Data compiled from FDA pharmacology review documents.[4]

Based on these two-year studies in rodents, saxagliptin did not induce tumors at exposures

significantly higher than those in humans.[4]
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Figure 2: General Workflow for a 2-Year Rodent Carcinogenicity Study.
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Reproductive and Developmental Toxicity
The potential effects of saxagliptin on fertility, embryo-fetal development, and pre- and

postnatal development were assessed in rats and rabbits.

Fertility and Early Embryonic Development (Rat)
Experimental Protocol: Male and female rats were treated with saxagliptin prior to and during

mating, and females were treated through implantation. Endpoints included effects on estrous

cycles, mating performance, fertility, and early embryonic development.

Table 8: Summary of Fertility and Early Embryonic Development Findings in Rats

Dose Level (mg/kg/day)
Exposure Multiple (vs. 5
mg MRHD)

Key Findings

≤ 200 -
No adverse effects on
fertility.

| 400 | ~6138x | Effects on estrous cycling, fertility, ovulation, and implantation were observed. |

Data compiled from product labels.

Embryo-Fetal Development (Rat and Rabbit)
Experimental Protocol: Pregnant rats and rabbits were administered saxagliptin during the

period of organogenesis. Fetuses were examined for external, visceral, and skeletal

malformations.

Table 9: Summary of Embryo-Fetal Development Findings
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Species
Dose Level
(mg/kg/day)

Exposure Multiple
(vs. 5 mg MRHD)

Key Findings

Rat 240
~1503x
(saxagliptin), ~66x
(metabolite)

Incomplete
ossification of the
pelvis
(developmental
delay). Maternal
toxicity and
reduced fetal body
weights were also
observed.[1]

500 - Not teratogenic.[4]

| Rabbit | ≤ 200 | - | Not teratogenic at any dose tested.[1][4] |

Saxagliptin was not found to be teratogenic in either rats or rabbits.[1] The developmental

delays in rats were observed at doses that were maternally toxic.[1]

Pre- and Postnatal Development (Rat)
Experimental Protocol: Pregnant rats were treated with saxagliptin from implantation through

lactation. The effects on maternal behavior, parturition, and the growth, development, and

reproductive performance of the offspring were evaluated.

Table 10: Summary of Pre- and Postnatal Development Findings in Rats

Dose Level (mg/kg/day)
Exposure Multiple (vs. 5
mg MRHD)

Key Findings

| ≤ 250 | - | No adverse effects on the development of the offspring. |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612269#preclinical-toxicology-studies-of-saxagliptin-
hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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